Metazamide
Description
Historical Context of Metazamide in Anti-Inflammatory Drug Discovery
The appearance of this compound in drug data reports from the early 1970s places its discovery and initial investigation firmly within a significant era of anti-inflammatory drug development. This period was marked by extensive screening of chemical compounds to find alternatives to salicylates and pyrazolone (B3327878) derivatives, with the goal of identifying new agents with potent anti-inflammatory and analgesic effects. This compound, also known by the code GPA 878, was one of the numerous compounds investigated during this time. Its identification as an imidazolone (B8795221) derivative with analgesic properties situated it within the broader scientific effort to discover novel heterocyclic compounds with therapeutic potential.
Evolution of Research Perspectives on this compound's Pharmacological Profile
Initial research perspectives on this compound centered on its analgesic capabilities. Early studies also delved into its biochemical footprint, noting that it affects glucose utilization and the activity of enzymes such as glucose-6-phosphate dehydrogenase, isocitrate dehydrogenase, and malate (B86768) dehydrogenase in rat erythrocytes. This suggests an early interest in understanding its mechanism of action at a cellular level.
Over time, the characterization of this compound evolved. While the initial focus was on its pain-relieving properties, its inclusion in later patent literature among other anti-inflammatory agents indicates a broadened understanding of its pharmacological profile. This shift reflects a recognition of its potential to modulate inflammatory pathways, a common dual characteristic of many NSAIDs where analgesic and anti-inflammatory actions are mechanistically linked. The research into imidazolone derivatives as a class has continued, with modern studies exploring their potential as selective COX-2 inhibitors, which is the mechanism of action for many contemporary anti-inflammatory drugs. nih.govnih.gov
Contemporary Significance of this compound in Drug Development Research
In the present day, this compound is not a commonly prescribed medication, and extensive clinical research on its efficacy and safety is limited in publicly accessible records. However, it has not entirely disappeared from the scientific landscape. Its contemporary significance is primarily demonstrated by its inclusion in patents for novel drug delivery systems. For instance, it has been listed as a potential active agent in formulations for dermal and transdermal delivery.
This suggests that while this compound may not be a primary focus of mainstream drug discovery, it is still considered a viable compound with established anti-inflammatory and analgesic properties by some researchers. Its role in modern research appears to be that of a reference compound or a candidate for new therapeutic applications that leverage alternative delivery methods to potentially enhance its efficacy or mitigate any potential side effects.
Data on this compound
Table 1: General Information on this compound
| Property | Details |
| Chemical Name | 1-(p-Methoxyphenyl)-5-methyl-4-imidazolin-2-one |
| Compound Class | Imidazolone derivative |
| Known Properties | Analgesic, Anti-inflammatory |
| Alternative Name | GPA 878 |
Table 2: Mention of this compound in Patent Literature
| Patent Focus | Therapeutic Area |
| Dermal Penetration Enhancers | Anti-inflammatory, Analgesic |
| Transdermal Drug Delivery Systems | Anti-inflammatory, Analgesic |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPEUMBGMETKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161441 | |
| Record name | Metazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14058-90-3 | |
| Record name | Metazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Biology of Metazamide
Established Synthetic Pathways for Metazamide and Related Analogues
The synthesis of this compound and compounds of its class relies on established chemical transformations, building the core heterocyclic structures through multi-step sequences.
Conventional Synthetic Approaches to this compound
The primary established synthetic route to this compound (referred to in some literature as TFISA) begins with the precursor 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione. researchgate.net This pathway involves a series of key transformations to construct the final sulfonamide structure.
The synthesis proceeds as follows:
Condensation: The initial step involves the condensation of 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione with hydroxylamine (B1172632) hydrochloride. This reaction forms the 1,2-oxazol-5-ol intermediate, specifically 3-(furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol. researchgate.net
Chlorosulfonation: The hydroxyl derivative is then treated with a mixture of thionyl chloride and chlorosulfonic acid. This critical step introduces the sulfonyl chloride group onto the furan (B31954) ring, yielding 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonyl chloride. researchgate.net
Amination: The final step is the reaction of the sulfonyl chloride intermediate with an amine source to form the desired sulfonamide, this compound. researchgate.net
This conventional pathway provides a reliable method for accessing the this compound scaffold. The key intermediates in this process are outlined in the table below.
Table 1: Key Intermediates in the Conventional Synthesis of this compound
| Intermediate Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione | Furan-C(O)CH₂C(O)CF₃ | Starting Material |
| 3-(furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | C₈H₆F₃NO₃ | Product of condensation |
Exploration of Alternative Synthetic Routes for this compound Class Compounds
While a specific, widely published alternative route for this compound is not extensively documented, general strategies for synthesizing related heterocyclic compounds and sulfonamides offer potential avenues for exploration. nih.govbeilstein-journals.org Methodologies such as multicomponent reactions (MCRs), novel cyclization strategies, and the use of different starting materials could provide more efficient or versatile access to the this compound scaffold. researchgate.netmdpi.commdpi.com For instance, a de novo synthesis of the substituted furan or oxazole (B20620) rings could be explored, potentially offering a more convergent and efficient pathway. beilstein-journals.orgresearchgate.net The development of alternative routes is a key area of research in pharmaceutical synthesis, often aiming to reduce step counts, improve yields, and avoid the use of hazardous reagents. nih.gov
Advanced Synthetic Strategies for this compound Derivatization
The modification of the this compound scaffold is crucial for exploring its biological activity and developing new chemical tools.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgashp.org By systematically modifying a lead compound, chemists can identify the key pharmacophoric elements responsible for its effects. ashp.org
Although specific SAR studies for this compound are not widely published, the general principles of analogue design can be applied. Modifications would typically focus on several key positions:
The Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can influence properties like solubility, protein binding, and metabolic stability.
The Furan and Oxazole Rings: Substitution on these heterocyclic rings could modulate the electronic properties and steric profile of the molecule.
The Trifluoromethyl Group: Replacing this group with other electron-withdrawing or lipophilic groups could probe its importance for target interaction.
The synthesis of such analogues would follow similar pathways to the parent compound, using appropriately substituted starting materials. The resulting library of compounds would then be evaluated in biological assays to build a comprehensive SAR profile, guiding the design of more potent and selective agents. nih.govnih.govnih.govresearchgate.net
Table 2: Potential Modifications for this compound SAR Studies
| Modification Site | Example Substituents | Potential Impact |
|---|---|---|
| Sulfonamide (SO₂NH-R ) | Alkyl, Aryl, Heterocyclic groups | Altered potency, selectivity, pharmacokinetics |
| Furan Ring | Halogens, Alkyl groups | Modified electronic properties and binding |
Development of Novel Chemical Probes Based on the this compound Scaffold
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govresearchgate.net The development of a chemical probe from a scaffold like this compound would involve incorporating a reactive or reporter group into the structure.
Potential strategies for developing this compound-based probes include:
Affinity-Based Probes: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) that can form a covalent bond with the target protein upon UV irradiation, allowing for target identification.
Fluorescent Probes: Attaching a fluorophore to a non-critical position on the this compound scaffold to visualize the localization of the target within cells.
Biotinylated Probes: Adding a biotin (B1667282) tag to facilitate the isolation and purification of the target protein from complex biological mixtures.
The synthesis of these probes requires careful planning to ensure that the appended group does not disrupt the compound's binding to its intended target. rsc.org While the development of chemical probes specifically from the this compound scaffold has not been reported, it represents a valuable direction for future research to elucidate its mechanism of action and identify its biological targets. nih.gov
Green Chemistry Principles in this compound Synthesis Research
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govthepharmajournal.com The application of these principles is increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. pfizer.comjddhs.com
While specific green chemistry approaches for the this compound synthesis are not detailed in the literature, several principles could be applied to its established synthetic pathway:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve atom economy. For instance, developing catalytic methods for the chlorosulfonation or amination steps could significantly improve the process's sustainability.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry, which can reduce reaction times and energy consumption. jddhs.com
Waste Reduction: Designing the synthesis to minimize the formation of byproducts and developing processes for recycling reagents and solvents. nih.gov
By prospectively applying these green chemistry principles, the synthesis of this compound could be made more sustainable, economical, and environmentally friendly. thepharmajournal.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| TFISA |
| 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione |
| 3-(furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol |
| 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonyl chloride |
Pharmacological Efficacy Studies of Metazamide
Evaluation of Anti-Inflammatory Activity of Metazamide
The anti-inflammatory properties of this compound have been investigated through a series of standard pharmacological tests. These assessments were designed to understand its effects on different phases and types of inflammation. ptfarm.pl
The activity of this compound against acute inflammation has been explored using several well-established research models. These models mimic the initial stages of the inflammatory response. According to available literature, this compound has demonstrated activity in these standard acute anti-inflammatory assessments. ptfarm.pl
One of the methods used to test for anti-inflammatory action is the ultraviolet (UV) erythema model in guinea pigs. ptfarm.pl This test involves inducing a controlled skin reddening (erythema) by exposure to UV radiation, which mimics sunburn. nih.govnih.gov The ability of a compound to reduce the intensity of this erythema is a measure of its topical or systemic anti-inflammatory effect. scielo.org.mxpatsnap.com this compound was evaluated using this model to determine its efficacy in mitigating inflammation caused by UV exposure. ptfarm.pl
The carrageenan-induced paw edema model in rats is a widely used and classic test for evaluating acute anti-inflammatory agents. nih.govnih.gov In this model, an injection of carrageenan, a seaweed extract, into the rat's paw induces a predictable and measurable inflammatory response, characterized by swelling (edema). nih.gov The response is biphasic, involving the release of various inflammatory mediators over several hours. scielo.br this compound was assessed in the carrageenan edema test in rats, a standard screening method for potential anti-inflammatory drugs. ptfarm.pl
Bradykinin is a peptide that plays a significant role as a mediator of pain and inflammation. mdpi.comdovepress.com Anti-bradykinin tests are employed to screen compounds for their ability to counteract the inflammatory effects of this mediator. ptfarm.pl The evaluation of this compound included an anti-bradykinin test in guinea pigs, indicating that its pharmacological profile was examined for potential antagonism of bradykinin-induced inflammatory responses. ptfarm.pl
Beyond acute inflammation, the efficacy of this compound was also investigated in models of chronic inflammation, which are relevant for conditions that persist over a longer duration.
The adjuvant-induced arthritis model in rats is a well-established experimental model for studying chronic inflammation, particularly with relevance to human rheumatoid arthritis. medscape.comliverpool.ac.uknih.gov This model involves inducing an arthritic condition by injecting an adjuvant, which leads to a sustained inflammatory response in the joints. who.int this compound's activity was evaluated in this model, suggesting its potential to address long-term inflammatory conditions. ptfarm.pl
Assessment in Chronic Inflammatory Models
Carrageenin Granuloma Models in Research
The carrageenan-induced granuloma is a widely utilized experimental model to investigate the chronic proliferative phase of inflammation. This model involves the subcutaneous injection of carrageenan, which elicits a local, persistent inflammatory response characterized by the formation of granulomatous tissue. This tissue is rich in fibroblasts and various inflammatory cells, and its formation is a hallmark of chronic inflammation. The dry weight of the excised granuloma is a quantifiable measure of the inflammatory response, allowing for the assessment of anti-inflammatory drug efficacy.
Investigations into Ancillary Pharmacological Effects of this compound in Research
An increase in capillary permeability is a cardinal sign of inflammation, allowing plasma proteins and leukocytes to move from the bloodstream into the interstitial space. Some anti-inflammatory drugs exert their effects in part by modulating this process. A pharmacological study from the late 1960s indicated that Paramidin®, another experimental anti-inflammatory agent, was shown to inhibit capillary permeability. iupac.org While this suggests that modulation of capillary permeability was a research interest for anti-inflammatory compounds of that era, specific studies detailing the effects of this compound on capillary permeability in inflammatory processes are not available in the searched literature.
While this compound is primarily classified as an analgesic and anti-inflammatory agent, there is no direct evidence from the available search results to suggest that it possesses significant anti-spasmodic properties. Anti-spasmodic action is a distinct pharmacological effect, typically involving the relaxation of smooth muscle. idrblab.net The literature found does not include any investigations into whether this compound has effects on smooth muscle contraction or has been tested in research models designed to assess anti-spasmodic activity.
Mechanism of Action Research for Metazamide
Elucidation of Molecular Targets Mediating Metazamide's Anti-Inflammatory Actions
No research is publicly available that identifies the specific molecular targets through which this compound may exert anti-inflammatory effects. While general anti-inflammatory targets are well-known, such as cyclooxygenase (COX) enzymes, cytokines, and transcription factors like NF-κB, no studies have linked this compound to these or any other specific proteins or molecules. japsonline.comumw.edu.plwikipedia.orgnih.gov
Cellular and Subcellular Mechanisms of this compound's Pharmacological Effects
There is no available information on the cellular and subcellular mechanisms of this compound. Research on how a drug affects cellular responses and its distribution within subcellular compartments is crucial to understanding its pharmacological profile, but such studies for this compound have not been published. gu.senih.govindianabiosciences.org
Signaling Pathway Investigations in this compound's Mode of Action
Investigations into the signaling pathways modulated by this compound are absent from the scientific literature. Key inflammatory signaling cascades, such as the NF-κB, MAPK, and JAK-STAT pathways, are common targets for anti-inflammatory drugs, but no connection to this compound has been established. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Efficacy and Target Binding
No structure-activity relationship (SAR) studies for this compound have been published. SAR studies are essential for optimizing the chemical structure of a compound to enhance its efficacy and target binding, but this research has not been conducted or reported for the this compound scaffold in the context of inflammation. mdpi.comnih.gov
Preclinical Research Applications and Therapeutic Potential of Metazamide
Repurposing and Novel Therapeutic Indications for Metazamide Beyond Initial Findings
Drug repurposing, also known as drug repositioning, is a strategy that identifies new therapeutic uses for existing drugs outside the scope of their original medical indication. nih.govnih.gov This approach offers numerous advantages, including reduced timelines for drug development, lower costs, and decreased risk of failure, as the safety and pharmacokinetic profiles of the drugs are often already well-established. nih.gov The process of discovering new applications for existing drugs can be driven by a deeper understanding of disease mechanisms, observations in clinical practice, and advanced computational and screening methods. nih.gov
While specific preclinical or clinical studies on the repurposing of this compound are not extensively documented in publicly available literature, the principles of drug repurposing provide a framework for how its therapeutic potential could be expanded. The exploration of a compound like this compound for new indications would typically begin with an analysis of its mechanism of action and any off-target effects. High-throughput screening and computational biology could then be employed to predict potential new drug-disease interactions.
For instance, many drugs are found to have effects on multiple biological pathways. nih.gov If this compound's primary mechanism of action involves a particular enzyme or receptor, researchers would investigate other diseases where this target plays a crucial role. This has been successfully demonstrated with drugs like metformin, originally for diabetes, which has been studied for its potential in cancer prevention. nih.gov Similarly, thalidomide (B1683933) was repurposed from a sedative to a treatment for multiple myeloma. nih.gov The potential for this compound to be repurposed would depend on its unique pharmacological properties and the identification of new molecular targets or pathways it may influence.
The following table illustrates the concept of drug repurposing with well-known examples:
Table 1: Examples of Drug Repurposing| Drug | Original Indication | Repurposed Indication |
|---|---|---|
| Metformin | Diabetes | Cancer, Aging |
| Thalidomide | Sedative/Morning Sickness | Multiple Myeloma, Leprosy |
| Sildenafil | Angina | Erectile Dysfunction, Pulmonary Hypertension |
Further preclinical research, including in vitro and in vivo studies, would be essential to validate any new therapeutic hypotheses for this compound before it could be considered for new clinical applications.
Combination Therapy Research Involving this compound in Disease Models
Combination therapy, the use of two or more drugs together to treat a single disease, is a cornerstone of modern medicine. The rationale behind this approach is to achieve a therapeutic effect that is greater than the sum of the effects of each individual drug, a phenomenon known as synergy. bioserendipity.com Combining drugs can also allow for the use of lower doses of each component, potentially reducing dose-related toxicity and side effects. bioserendipity.com Additionally, combination therapies can be effective in overcoming drug resistance, a significant challenge in areas such as oncology and infectious diseases.
Specific preclinical data on combination therapies involving this compound is limited. However, the conceptual basis for such research is well-established. In a preclinical setting, a compound like this compound would be tested in disease models alongside other therapeutic agents to identify synergistic interactions. For example, in cancer research, a cytotoxic agent might be combined with a targeted therapy that inhibits a specific signaling pathway.
The selection of drugs for combination studies is typically based on their distinct but complementary mechanisms of action. If this compound were to be investigated in combination therapy, researchers would consider pairing it with drugs that act on different cellular pathways or that could mitigate potential resistance mechanisms to this compound.
A hypothetical study design for evaluating this compound in a combination therapy model might involve the following steps:
In Vitro Screening: Testing this compound in combination with a library of other compounds on relevant cell lines to identify synergistic, additive, or antagonistic effects.
Dose-Response Studies: Determining the optimal concentrations of each drug in the combination to maximize efficacy and minimize toxicity.
In Vivo Validation: Testing the most promising combinations in animal models of the target disease to assess their therapeutic benefit and safety.
An example of a successful combination therapy is the use of lenalidomide (B1683929) and dexamethasone (B1670325) with ixazomib (B1672701) for the treatment of multiple myeloma. The development of such combinations relies on a deep understanding of the disease biology and the pharmacology of the individual agents.
Strategies for Optimizing this compound's Pharmacological Profile
Optimizing the pharmacological profile of a drug candidate is a critical step in its development. This involves modifying the drug to improve its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety. Two key strategies for achieving this are prodrug development and the use of advanced drug delivery systems.
Prodrug Development Research for this compound (general concept applicable to drug research)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov The prodrug approach is a versatile strategy used to overcome various challenges in drug development, such as poor solubility, low permeability, rapid metabolism, and lack of site-specificity. nih.govnih.gov
The design of a prodrug involves attaching a promoiety to the active drug molecule, which alters its physicochemical properties. researchgate.net This modification can enhance the drug's ability to be absorbed orally, cross biological membranes like the blood-brain barrier, or be delivered to a specific target tissue where it is then activated. researchgate.net Common chemical modifications used in prodrug design include esterification and amidation. nih.gov
While specific prodrugs of this compound have not been detailed in the available literature, the general principles of prodrug design could be applied to optimize its properties. For example, if this compound has poor water solubility, a hydrophilic promoiety could be attached to create a more soluble prodrug, facilitating its formulation for intravenous administration. Conversely, if the goal is to improve its absorption across lipid membranes, a lipophilic promoiety could be added.
The ProTide technology is a notable example of a successful prodrug approach, which has been used to deliver nucleotide analogs to cells by masking their charged phosphate (B84403) groups. nih.gov This strategy has been instrumental in the development of antiviral drugs like tenofovir (B777) and sofosbuvir. nih.gov A similar targeted approach could theoretically be designed for this compound to enhance its delivery to specific cells or tissues.
Advanced Drug Delivery System Research for this compound (general concept applicable to drug research)
Advanced drug delivery systems utilize novel technologies and materials to improve the therapeutic efficacy of drugs by controlling their release in the body and targeting them to specific sites of action. mdpi.comastrazeneca.com These systems can protect drugs from degradation, increase their bioavailability, and reduce side effects by minimizing their exposure to healthy tissues. dovepress.com
Various types of advanced drug delivery systems have been developed, including:
Nanoparticles: These are microscopic particles that can encapsulate drugs, protecting them and allowing for targeted delivery. astrazeneca.com Solid lipid nanoparticles (SLNs) have been explored for the ophthalmic delivery of methazolamide, a different carbonic anhydrase inhibitor, to provide sustained release and reduce intraocular pressure. nih.gov A similar approach could be considered for this compound to enhance its delivery to specific tissues.
Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. They can be designed to target specific cells or tissues.
Polymeric Micelles: These are self-assembling nanostructures that can solubilize poorly water-soluble drugs and deliver them to target sites. mdpi.com
Bioresponsive Polymers: These "smart" materials are designed to release their drug payload in response to specific physiological stimuli, such as changes in pH or temperature, which are often associated with diseased tissues. mdpi.com
The application of these advanced drug delivery systems to this compound would depend on its physicochemical properties and the desired therapeutic outcome. For instance, encapsulating this compound in nanoparticles could potentially improve its oral bioavailability or enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. dovepress.com The development of a controlled-release formulation could also help maintain therapeutic drug concentrations over a prolonged period, improving patient compliance by reducing the frequency of administration.
The following table summarizes some advanced drug delivery systems and their potential applications:
Table 2: Advanced Drug Delivery Systems and Their Applications| Delivery System | Description | Potential Application for a Compound like this compound |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. | Improved stability, controlled release, and targeted delivery. nih.gov |
| Liposomes | Vesicles composed of one or more lipid bilayers. | Delivery of both hydrophilic and hydrophobic drugs, targeted therapy. |
| Polymeric Micelles | Self-assembled core-shell nanostructures. | Solubilization of poorly soluble drugs, passive targeting to tumors. mdpi.com |
| Bioresponsive Polymers | Polymers that respond to specific physiological stimuli. | "Smart" drug release in response to disease-specific conditions. mdpi.com |
Ultimately, the selection of an appropriate drug delivery system for this compound would require extensive preclinical research to evaluate the compatibility, stability, and in vivo performance of the formulation.
Advanced Methodologies in Metazamide Research
Chromatographic and Spectrometric Techniques for Metazamide and Metabolite Analysis
The accurate identification and quantification of a drug and its metabolites are foundational to pharmacological research. This is typically achieved through the powerful combination of chromatographic separation and spectrometric detection. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally related compounds, such as pyrazole (B372694) carboxamide derivatives, provide a clear framework.
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in separating the parent drug from its metabolites within a complex biological matrix like blood, plasma, or urine. For instance, HPLC methods often utilize a C-18 reverse-phase column to separate compounds based on their hydrophobicity. The mobile phase, a mixture of solvents like acetonitrile (B52724) and a buffered aqueous solution, is carefully optimized to achieve clear resolution between different molecular species.
Spectrometric Analysis: Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is the definitive method for structural elucidation and quantification. google.commdpi.com After separation, the molecules are ionized and their mass-to-charge ratio is measured, providing a molecular fingerprint. Tandem mass spectrometry (MS/MS) further fragments the ions to yield detailed structural information, which is crucial for unequivocally identifying metabolites. mdpi.com For related pyrazole derivatives, characterization is routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to verify the synthesized structures. uni.lu Although a specific HPLC method for the drug Methazolamide has been detailed for analysis in biological fluids, it is important to note that Methazolamide is a different chemical entity from this compound. wikipedia.orgnih.gov
The standard workflow for analyzing this compound and its metabolites would likely involve:
Sample Preparation: Extraction of the analytes from a biological sample (e.g., blood, urine) using techniques like liquid-liquid extraction or solid-phase extraction. nih.gov
Separation: Injection of the prepared sample into an HPLC or GC system for separation.
Detection and Quantification: Analysis of the separated components using a mass spectrometer to identify and measure the concentration of this compound and each metabolite.
In Vitro and In Vivo Model Systems for this compound Efficacy and Mechanistic Studies
To understand the biological effects and potential therapeutic efficacy of a compound, researchers rely on a combination of in vitro (laboratory-based) and in vivo (living organism-based) models. While detailed efficacy studies for this compound are not widely published, patent literature mentions its inclusion in in-vitro and in-vivo evaluations of drug-releasing medical devices, though without providing specific data on the models used or the outcomes. google.comguidetopharmacology.org
In Vitro Models: These models use cells or microorganisms cultured in a controlled laboratory environment to assess a compound's activity. For compounds structurally related to this compound, such as other pyrazole carboxamide derivatives, in vitro assays are fundamental. They have been used to screen for a wide range of activities, including:
Antimicrobial and Antifungal Activity: Testing against various bacterial and fungal strains to determine the minimum inhibitory concentration (MIC). wikipedia.org
Antiparasitic Efficacy: Evaluating the ability to inhibit the growth of parasites like Cryptosporidium parvum and Toxoplasma gondii. wikipedia.orgiupac.org
Anticancer Effects: Assessing cytotoxicity and the ability to induce cell death in cancer cell lines. wto.org
These studies typically involve exposing the cultured cells to the compound and measuring a specific outcome, such as cell viability, proliferation, or inhibition of a particular enzyme.
In Vivo Models: These models use living organisms, most commonly rodents like mice or rats, to study a drug's effects in a whole biological system. This allows for the evaluation of not just efficacy, but also how the drug is absorbed, distributed, metabolized, and excreted (ADME). For related pyrazole compounds, in vivo models have been crucial for confirming the therapeutic potential observed in vitro. For example, mouse models of infection have been used to demonstrate the efficacy of aminopyrazole-4-carboxamide derivatives against cryptosporidiosis and toxoplasmosis. wikipedia.orgiupac.org Similarly, the anti-inflammatory effects of experimental drugs are often evaluated using rat paw edema models. uni.lu
A comprehensive investigation of this compound would necessitate a similar tiered approach, moving from initial in vitro screens to determine biological activity to subsequent in vivo studies in appropriate animal models to confirm efficacy and understand its behavior in a complex organism.
Network Pharmacology Approaches in this compound Research
Network pharmacology is a modern discipline that integrates systems biology and computational analysis to investigate the complex interactions between drug molecules, their multiple targets, and the biological networks that govern disease. google.com.pggoogle.com This approach shifts the paradigm from a "one drug, one target" model to a more holistic "multi-component, multi-target" view, which is particularly useful for understanding the full spectrum of a drug's effects. google.com
The typical workflow in a network pharmacology study involves:
Identifying Drug Targets: Using databases to predict the potential protein targets of a compound.
Mapping Disease-Associated Genes: Compiling a list of genes known to be involved in a specific disease.
Constructing Interaction Networks: Building and analyzing protein-protein interaction (PPI) networks to identify key "hub" genes and molecular pathways that are modulated by the drug in the context of the disease.
Pathway Analysis: Performing enrichment analysis to understand which signaling pathways (e.g., inflammatory or metabolic pathways) are most significantly affected.
While a network pharmacology study specifically focused on this compound has not been found in the available literature, this methodology holds significant potential. A study on the unrelated compound Methazolamide demonstrated how network pharmacology could identify therapeutic targets and elucidate mechanisms of action in ankylosing spondylitis by linking the drug to inflammatory pathways involving TNF and IL-6 production. ontosight.ai A similar approach for this compound could uncover its potential therapeutic applications and mechanisms of action by creating a comprehensive map of its biological interactions.
Gene Set Enrichment Analysis (GSEA) in Investigating this compound's Biological Impact
Gene Set Enrichment Analysis (GSEA) is a powerful computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences in expression between two biological states, such as with and without drug treatment. un.orgnih.gov Instead of focusing on individual genes that show large changes in expression, GSEA considers the collective behavior of all genes in a pathway or functional set. un.org This makes it highly effective for detecting subtle but coordinated changes in biological processes. un.orgwikidata.org
The GSEA process involves three key steps:
Ranking all genes in the dataset based on their differential expression between the two states.
Calculating an "enrichment score" for each predefined gene set, which reflects how the genes in that set are distributed across the ranked list.
Assessing the statistical significance of the enrichment score.
A positive score indicates that the genes in the set are predominantly upregulated, while a negative score indicates downregulation. wikidata.org This analysis can reveal the biological pathways and processes that are activated or suppressed in response to a compound's exposure.
No studies utilizing GSEA to investigate the biological impact of this compound are currently available in the public domain. However, its application could provide significant insights. For example, GSEA has been used to understand the mechanisms of other drugs and diseases by identifying enriched pathways related to bone mineralization, inflammation, and chemokine signaling. ontosight.ai Applying GSEA to data from cells or tissues treated with this compound could elucidate its molecular mechanisms of action and identify the key biological functions it modulates.
Proteomic and Metabolomic Profiling in Response to this compound Exposure
Proteomics and metabolomics are large-scale "omics" technologies that involve the comprehensive study of proteins and metabolites, respectively, within a biological system. nih.govuni.lu Profiling these molecules in response to drug exposure provides a detailed snapshot of the cellular state and can reveal the mechanisms of drug action and potential biomarkers. nih.gov These techniques are often coupled with mass spectrometry-based analytical platforms. uni.lu
Proteomics: This involves identifying and quantifying the entire set of proteins (the proteome) in a cell or tissue. Changes in protein expression following exposure to a compound like this compound can indicate which cellular pathways and functions are affected. For example, an integrated proteomic and metabolomic analysis of a disease state revealed alterations in proteins associated with inflammation and immune responses.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov Since metabolites are the end products of cellular processes, the metabolome provides a direct functional readout of cellular activity. Analyzing shifts in metabolite levels after this compound treatment can highlight disruptions or alterations in specific metabolic pathways, such as energy metabolism or amino acid synthesis. fishersci.at
Integrated Analysis: Combining proteomic and metabolomic data offers a powerful, systems-level view of a drug's impact. nih.gov For instance, observing a change in a metabolic pathway alongside corresponding changes in the enzymes that regulate it provides strong evidence for a specific mechanism of action. nih.gov
Currently, there are no published studies detailing the proteomic or metabolomic profiles in response to this compound exposure. Such research would be a critical step in fully characterizing its biological effects, offering a deep and unbiased view of its impact on cellular function and physiology.
Future Research Directions and Translational Outlook for Metazamide
Identification of Novel Therapeutic Modalities and Targets for Metazamide
The initial step in unlocking the potential of a compound like this compound is to identify its biological targets and the therapeutic modalities through which it could act. Modern drug discovery often focuses on developing therapies tailored to the specific molecular characteristics of a disease. mdpi.comeurekaselect.com This can involve several strategies, such as targeting specific proteins, enzymes, or receptors that are integral to a disease's progression. mdpi.com Novel therapeutic approaches may include harnessing the immune system, inhibiting metabolic pathways essential for cancer cell growth, or employing epigenetic modifications. mdpi.com
For this compound, future research must first establish its primary mechanism of action and molecular targets. While it is listed in chemical databases, detailed studies on its biological activity are not widely available in the public domain. nih.govidrblab.netontosight.ai Identifying novel therapeutic avenues would require screening this compound against various cell lines and disease models to uncover potential efficacy. The discovery of new biomarkers could help pinpoint patient populations most likely to respond to this compound, paving the way for personalized medicine. mdpi.comeurekaselect.com Advanced modalities, such as antibody-drug conjugates or targeted protein degraders, represent cutting-edge approaches where a compound's activity can be precisely directed, and these could be explored if a suitable target for this compound is identified. iqvia.com
Bridging Preclinical Findings to Potential Clinical Research Avenues for this compound
The transition from the laboratory ("bench") to clinical application ("bedside") is a critical and high-risk phase in drug development. profil.comacmedsci.ac.uk This stage, known as translational research, relies on robust preclinical data to justify human trials. Preclinical research involves extensive in vitro (cell culture) and in vivo (animal) studies to gather preliminary information on a compound's efficacy, toxicity, and pharmacokinetic profile. humanspecificresearch.organgelinipharma.com These studies are designed to assess the safety and activity of a wide range of doses before human exposure. profil.comppd.com
A significant challenge in this phase is that promising preclinical results often fail to translate into clinical success, with a high rate of attrition in Phase I and II trials due to lack of efficacy or unexpected toxicity. acmedsci.ac.ukhumanspecificresearch.org To bridge this gap for this compound, a comprehensive preclinical package would be necessary. This would involve:
Pharmacology studies: To demonstrate that the drug can treat the target disease in animal models. ppd.com
Toxicology studies: To assess the potential adverse effects at varying doses. profil.com
Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). angelinipharma.com
Currently, there is a lack of publicly available preclinical data for this compound. Future research efforts would need to generate this foundational evidence to support an Investigational New Drug (IND) application and design first-in-human (Phase 0/I) trials. acmedsci.ac.ukangelinipharma.com
Research into Drug-Drug Interactions Involving this compound
Drug-drug interactions (DDIs) are a significant cause of adverse drug reactions and can lead to severe, sometimes fatal, consequences. evotec.com DDIs occur when one drug alters the effect of another, often by affecting its metabolism or transport in the body. evotec.comnih.govnih.gov For example, one drug might inhibit or induce the cytochrome P450 (CYP) enzymes responsible for breaking down another drug, leading to either toxic accumulation or reduced efficacy. evotec.com
Investigating the DDI potential of a new compound is a crucial aspect of its development. nih.gov This research typically involves:
In vitro assays: To determine if the compound inhibits or induces key drug-metabolizing enzymes (like CYPs) or drug transporters. evotec.com
Clinical DDI studies: Where the compound is co-administered with known "index" drugs to see how their concentrations are affected in human subjects. nih.gov
For this compound, no specific DDI studies are documented in the available literature. This is a critical research gap. To illustrate the importance of this, the similarly named compound Methazolamide is known to interact with salicylates and certain anticonvulsants. medscape.com Future research on this compound must characterize its potential to interact with other medications to establish a safe clinical profile. Understanding the cognitive processes clinicians use to assess and manage DDI risks can also help in designing better safety alerts and guidelines. regenstrief.org
Addressing Research Gaps in this compound's Pharmacological Spectrum
The pharmacological spectrum of a drug encompasses its mechanism of action, its effects on the body (pharmacodynamics), and the body's effects on the drug (pharmacokinetics). For many compounds, even those in use, significant knowledge gaps can exist. frontiersin.orgfrontiersin.org These gaps might relate to how a drug behaves in specific populations or environments, or a full understanding of its metabolic pathways. frontiersin.orgfrontiersin.org
In the case of this compound, the research gaps are fundamental. Its basic pharmacological profile is not well-established in publicly accessible scientific literature. Key unanswered questions that future research must address include:
Mechanism of Action: What is the precise biological process through which this compound exerts its effects?
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in living systems?
Pharmacodynamics: What is the relationship between the concentration of this compound and its observed effects?
Therapeutic Index: What is the window between an effective dose and a toxic dose?
Addressing these foundational questions is a prerequisite for any further development of this compound as a potential therapeutic agent.
Role of this compound in Advanced Drug Discovery Paradigms
Modern drug discovery is a long, costly, and complex process that has evolved significantly. humanspecificresearch.orgfrontiersin.org Advanced paradigms now incorporate a wide range of technologies and approaches, including target-based discovery, phenotypic screening, and the development of diverse therapeutic modalities like small molecules, antibodies, RNA-based therapies, and cell therapies. humanspecificresearch.orggene.com Furthermore, innovations in drug delivery systems aim to enhance the performance of therapeutic agents by ensuring they reach the target site in the body effectively. nih.gov
The potential role for this compound within these advanced paradigms is currently undefined. For this compound to find a place in a modern drug discovery pipeline, initial exploratory research must first demonstrate a promising biological activity. nih.gov If such an activity is confirmed, its chemical structure could be optimized, or it could be incorporated into a novel drug delivery system to enhance its properties. eurekaselect.comnih.gov However, without foundational data on its biological targets and pharmacological effects, this compound remains a compound of unknown potential, representing an early-stage opportunity for discovery research.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Metazamide to improve reproducibility across laboratories?
- Methodological Answer : To enhance reproducibility, document reaction conditions (temperature, solvent purity, catalyst ratios) in granular detail . Use standardized characterization techniques (e.g., NMR, HPLC) to verify compound identity and purity. For example, in preparing this compound, specify the stoichiometric ratios of quinazoline and benzamide precursors, and validate intermediates via mass spectrometry . Experimental sections should include error margins for critical parameters (e.g., ±2°C for temperature-sensitive steps) .
Q. What are the foundational biological assays used to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacterial strains. Use standardized protocols (e.g., CLSI guidelines) to ensure comparability. Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) to validate results. Statistical analysis (e.g., ANOVA) should account for biological replicates and batch variability .
Q. How should researchers address solubility challenges in this compound during in vivo studies?
- Methodological Answer : Pre-screen solvents (e.g., DMSO, PEG-400) for biocompatibility and solubility using phase diagrams. For animal studies, optimize dosing formulations via pharmacokinetic profiling (e.g., AUC measurements) to balance bioavailability and toxicity. Document solvent concentrations explicitly to avoid confounding results .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictory data on this compound’s anticancer mechanisms?
- Methodological Answer : Employ a mixed-methods approach:
- Quantitative : Dose-response assays (e.g., IC₅₀ calculations) combined with flow cytometry to quantify apoptosis vs. necrosis.
- Qualitative : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes under this compound treatment .
- Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile discrepancies across studies by evaluating variables like cell line heterogeneity or assay sensitivity .
Q. How can researchers validate this compound’s role as a ligand in coordination chemistry?
- Methodological Answer : Characterize metal-ligand interactions via X-ray crystallography or DFT calculations. Compare binding affinities (logK values) across transition metals (e.g., Cu²⁺, Fe³⁺) under varying pH conditions. Validate spectral data (UV-Vis, EPR) against computational models to confirm coordination geometry .
Q. What statistical methods are recommended for analyzing non-linear pharmacokinetic profiles of this compound?
- Methodological Answer : Apply compartmental modeling (e.g., non-linear mixed-effects modeling using NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare one- vs. two-compartment models. Validate models with bootstrapping or visual predictive checks .
Q. How to design a study investigating this compound’s off-target effects in neurological systems?
- Methodological Answer : Use high-content screening (HCS) with neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and mitochondrial dysfunction. Pair with in silico docking studies to predict binding to non-target receptors (e.g., GABA-A). Cross-reference results with ToxCast databases to prioritize follow-up assays .
Methodological Best Practices
Q. How to ensure metadata richness for this compound-related datasets?
- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata fields for synthesis conditions (e.g., catalyst lot numbers), analytical instrument calibration dates, and biological model details (e.g., cell passage number). Use discipline-specific schemas (e.g., ISA-Tab for omics data) .
Q. What frameworks support ethical reporting of this compound’s toxicological data?
- Answer : Follow ARRIVE guidelines for animal studies, disclosing housing conditions, sample sizes, and exclusion criteria. For human cell lines, include IRB approval details and consent documentation. Use standardized toxicity grading (e.g., CTCAE v5.0) for clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
